ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE
Overview
Description
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives can lead to the formation of the pyrrolo[3,4-d]pyrimidine core . The final step often involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE involves its interaction with specific molecular targets. The pyrrolo[3,4-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like imidazole and its derivatives share some structural similarities and are known for their broad range of biological activities.
Pyrimidine Derivatives: Similar compounds include pyrimidine-based drugs like 5-fluorouracil, which is used in cancer treatment.
Uniqueness
ETHYL 4-{1,3-DIMETHYL-2,4-DIOXO-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL}BENZOATE is unique due to its fused bicyclic structure, which provides a rigid framework that can enhance binding affinity and specificity for certain biological targets. This makes it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
ethyl 4-(1,3-dimethyl-2,4-dioxo-5-phenylpyrrolo[3,4-d]pyrimidin-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-4-30-22(28)16-10-12-17(13-11-16)26-14-18-19(20(26)15-8-6-5-7-9-15)21(27)25(3)23(29)24(18)2/h5-14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVYPCSWAFMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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